Divergent PPARγ Antagonism: 2-Chloro-4-nitro-N-(pyridin-2-yl)benzamide vs. the 5-Nitro-4-pyridyl Isomer T0070907
The well-characterized PPARγ antagonist T0070907 (2-chloro-5-nitro-N-(pyridin-4-yl)benzamide, CAS 313516-66-4) exhibits an IC₅₀ of approximately 1 nM in PPARγ binding assays . In contrast, the 2-chloro-4-nitro-N-(pyridin-2-yl) regioisomer (CAS 176165-76-7) is not reported to possess PPARγ antagonism activity. This lack of activity is attributed to the altered nitro position (4- vs. 5-nitro) and, critically, the pyridyl nitrogen orientation (2-pyridyl vs. 4-pyridyl), which disrupts the essential covalent interaction with Cys313 in PPARγ . This represents a qualitative functional divergence driven by positional isomerism.
| Evidence Dimension | PPARγ Antagonist Activity (IC₅₀) |
|---|---|
| Target Compound Data | Not active as PPARγ antagonist (no reported IC₅₀) |
| Comparator Or Baseline | T0070907 (2-chloro-5-nitro-N-(pyridin-4-yl)benzamide) IC₅₀ = ~1 nM |
| Quantified Difference | Qualitative difference: active (1 nM) vs. inactive (>10,000-fold selectivity window) |
| Conditions | In vitro PPARγ binding assays using human PPARγ2 |
Why This Matters
Procuring the 2-pyridyl-4-nitro isomer is essential for studies requiring a PPARγ-inactive control compound within the chloro-nitro-pyridyl-benzamide chemical space, avoiding the potent off-target effects of T0070907.
